

An In-depth Technical Guide to N-methyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N-methyltetrahydro-2H-pyran-4-amine*

Cat. No.: *B1312418*

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Abstract

N-methyltetrahydro-2H-pyran-4-amine is a heterocyclic organic compound that has garnered interest within the pharmaceutical and medicinal chemistry sectors. Its structural motif, the tetrahydropyran (THP) ring, is a prevalent feature in numerous bioactive compounds and approved drugs, valued for its ability to improve physicochemical properties such as solubility and metabolic stability. This technical guide provides a comprehensive overview of **N-methyltetrahydro-2H-pyran-4-amine**, including its discovery and history within the broader context of medicinal chemistry, its physicochemical and spectroscopic data, a detailed experimental protocol for its synthesis via reductive amination, and its applications as a pharmaceutical intermediate.

Discovery and History

While a singular, definitive "discovery" of **N-methyltetrahydro-2H-pyran-4-amine** is not prominently documented in scientific literature, its emergence is intrinsically linked to the rise of saturated heterocyclic amines as crucial scaffolds in modern organic synthesis and drug discovery. The tetrahydropyran ring is a well-established bioisostere of cyclohexane and is considered a "privileged structure" in medicinal chemistry due to its frequent occurrence in marketed drugs.

The significance of the tetrahydropyran moiety lies in its capacity to introduce favorable pharmacokinetic properties into drug candidates. The oxygen atom within the ring can act as a hydrogen bond acceptor, potentially leading to enhanced binding affinity with biological targets. Furthermore, the replacement of a methylene group in a cyclohexane ring with an oxygen atom can reduce lipophilicity, which in turn can improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The development and utilization of functionalized tetrahydropyrans, such as **N-methyltetrahydro-2H-pyran-4-amine**, are a result of the ongoing pursuit of novel, sp^3 -rich scaffolds for the synthesis of new chemical entities with therapeutic potential. This compound serves as a valuable building block, allowing for the introduction of the N-methyltetrahydropyran motif into more complex molecules. Its primary route of synthesis, reductive amination, is a robust and well-established method in organic chemistry, making it an accessible intermediate for research and development.

Physicochemical and Spectroscopic Data

N-methyltetrahydro-2H-pyran-4-amine is an organic compound characterized by a tetrahydropyran ring with a methylamino group at the 4-position.^[1] The presence of the amine functional group imparts basicity to the molecule.^[1] The methyl group attached to the nitrogen can influence its solubility and biological activity.^[1]

Table 1: Physicochemical Properties of **N-methyltetrahydro-2H-pyran-4-amine**

Property	Value	Source
CAS Number	220641-87-2	[1]
Molecular Formula	C ₆ H ₁₃ NO	[1][2]
Molecular Weight	115.17 g/mol	[2][3]
Appearance	Clear, colorless liquid or oil	[1]
Predicted Density	0.9 ± 0.1 g/cm ³	[4]
Predicted Boiling Point	165.0 ± 33.0 °C at 760 mmHg	[4][5]
Predicted Flash Point	56.1 ± 14.8 °C	[4]
Predicted pKa	10.01 ± 0.20	[5]
Predicted LogP	-0.27	[4]
Topological Polar Surface Area	21.3 Å ²	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	2	[3]
Rotatable Bond Count	1	[3]

Table 2: Spectroscopic and Identification Data

Data Type	Identifier	Source
SMILES	CNC1CCOCC1	[1]
InChI	InChI=1S/C6H13NO/c1-7-6-2-4-8-5-3-6/h6-7H,2-5H2,1H3	[1]
InChIKey	WGYZZCUTSHNMET-UHFFFAOYSA-N	[3]
Mass Spectrum (ESI)	m/z 115 [M] ⁺	[6]

Experimental Protocols

The most common and direct method for the synthesis of **N-methyltetrahydro-2H-pyran-4-amine** is the reductive amination of tetrahydro-4H-pyran-4-one with methylamine.^[5]

Synthesis of N-methyltetrahydro-2H-pyran-4-amine via Reductive Amination

This protocol describes the one-pot synthesis of the target compound from commercially available starting materials.

Materials:

- Tetrahydro-4H-pyran-4-one
- Methylamine (e.g., as a solution in a suitable solvent like THF or as methylamine hydrochloride)
- Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)
- Anhydrous solvent (e.g., methanol, dichloromethane, tetrahydrofuran)
- Acetic acid (optional, as a catalyst)
- Hydrochloric acid (for workup)
- Sodium hydroxide (for workup)
- Dichloromethane or other suitable organic solvent (for extraction)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Rotary evaporator
- Standard laboratory glassware and magnetic stirrer

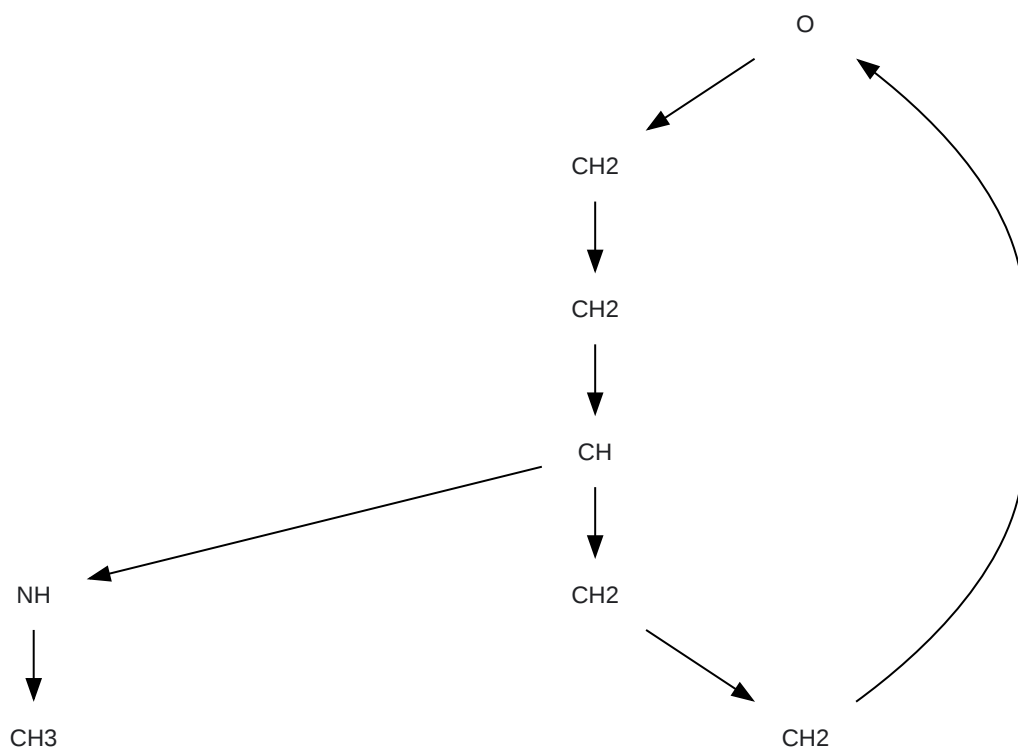
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve tetrahydro-4H-pyran-4-one in the chosen anhydrous solvent.
- **Amine Addition:** Add methylamine to the solution. If using methylamine hydrochloride, a base (e.g., triethylamine) may be required to liberate the free amine.
- **Imine Formation:** Stir the mixture at room temperature for a designated period (e.g., 1 hour) to allow for the formation of the intermediate imine or enamine. The addition of a catalytic amount of acetic acid can facilitate this step.^[6]
- **Reduction:** Cool the reaction mixture to 0 °C in an ice bath. Carefully add the reducing agent (e.g., sodium cyanoborohydride) portion-wise to the stirred solution.^[6]
- **Reaction Progression:** Allow the reaction to warm to room temperature and continue stirring for an extended period (e.g., 16 hours).^[6] Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Workup:**
 - Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of an aqueous acid solution (e.g., 1M HCl).
 - Adjust the pH of the aqueous solution to basic (pH > 10) with the addition of a base (e.g., 1M NaOH) to ensure the product is in its free amine form.
 - Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
 - Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

- Purification: The crude **N-methyltetrahydro-2H-pyran-4-amine** can be purified by distillation under reduced pressure or by column chromatography on silica gel to afford the final product as a yellow liquid.[6]

Mandatory Visualizations

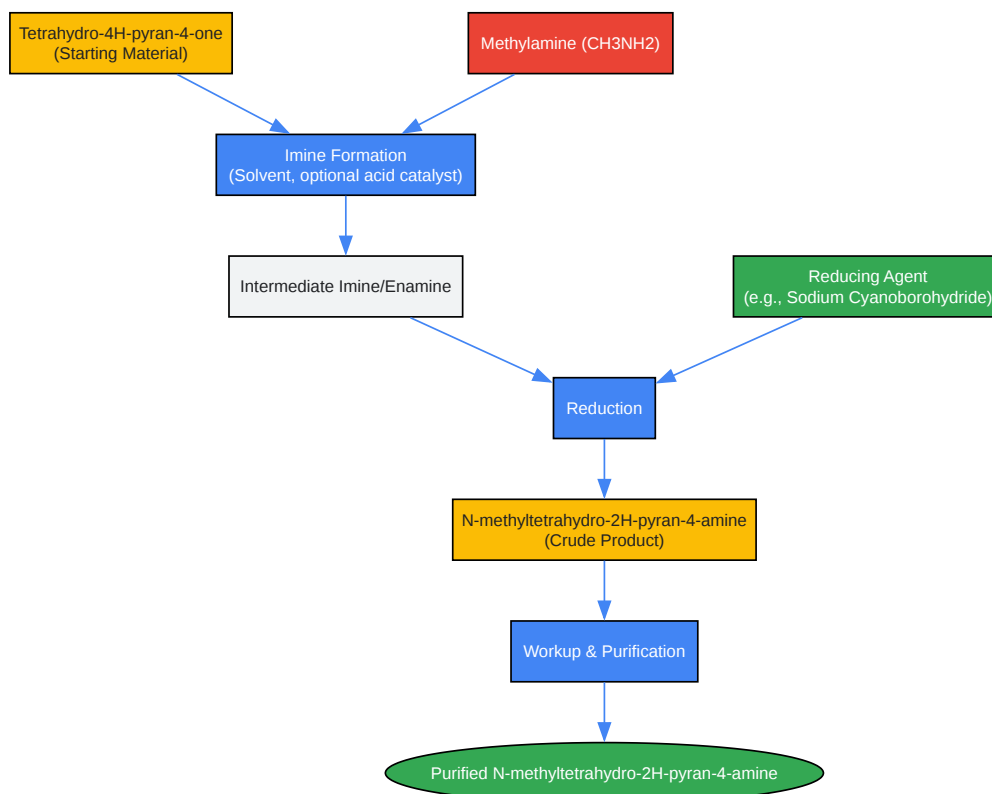
Chemical Structure



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Caption: Chemical structure of **N-methyltetrahydro-2H-pyran-4-amine**.

Synthesis Workflow



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- To cite this document: BenchChem. [An In-depth Technical Guide to N-methyltetrahydro-2H-pyran-4-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1312418#discovery-and-history-of-n-methyltetrahydro-2h-pyran-4-amine]

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